molecular formula C4H4BrFN2O2S B2749773 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride CAS No. 2344677-85-4

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2749773
CAS No.: 2344677-85-4
M. Wt: 243.05
InChI Key: TWXJYPPSWZILPO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl fluoride source. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale bromination and sulfonylation reactions. These methods would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions under specific conditions.

    Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of imidazole N-oxides.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methylimidazole
  • 1-Methylimidazole-2-sulfonyl fluoride
  • 5-Chloro-1-methylimidazole-2-sulfonyl fluoride

Uniqueness

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

5-bromo-1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJYPPSWZILPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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